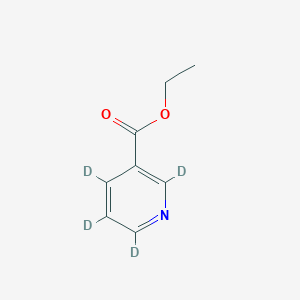

Nicotinate d’éthyle-d4

Vue d'ensemble

Description

Ethyl Nicotinate-d4 (EN-d4) is an isotopically labeled compound that has been used in a wide variety of scientific research applications. It is a derivative of nicotinic acid, a precursor of the neurotransmitter acetylcholine. EN-d4 is synthesized by the reduction of nicotinic acid with sodium borohydride and is labeled with the stable isotope deuterium. This label allows for the compound to be tracked and studied in a variety of contexts, including biochemical and physiological effects. The purpose of

Applications De Recherche Scientifique

Catalyseur de réduction énantiosélective

Le Nicotinate d’éthyle-d4 a été étudié comme substrat pour les réactions de réduction énantiosélective. Les chercheurs ont développé un catalyseur chiral hétérogène ancré dans le MCM-41, qui présente des augmentations remarquables de l’énantiosélectivité et de l’activité lors de l’hydrogénation du nicotinate d’éthyle en nipecotinate d’éthyle. Ce catalyseur surpasse les composés modèles homogènes analogues, ce qui en fait un candidat prometteur pour la synthèse asymétrique en chimie organique .

Applications cosméceutiques

La nicotinamide (aussi connue sous le nom de niacinamide) est un proche parent du nicotinate d’éthyle. Bien que ne portant pas spécifiquement sur le this compound, il est intéressant de noter que la nicotinamide a gagné en popularité dans l’industrie cosméceutique. Elle possède des propriétés anti-inflammatoires, antioxydantes et régulatrices du sébum. Ces attributs la rendent utile pour les formulations de soins de la peau, en particulier dans les produits ciblant l’acné, le vieillissement et l’hyperpigmentation. Bien que ne portant pas directement sur le sujet, ces informations éclairent sur les applications potentielles des composés associés comme le this compound .

Action antimicrobienne à large spectre

Les dérivés de la nicotine, y compris le this compound, ont montré une activité antimicrobienne à large spectre. Les chercheurs ont évalué leur potentiel dans la formulation de nouvelles stratégies de désinfection ou de décontamination contre des agents pathogènes cliniquement significatifs. Bien que des études supplémentaires soient nécessaires, cette propriété suggère des applications dans les milieux de soins de santé, la sécurité alimentaire et l’hygiène environnementale .

Industrie des arômes et des parfums

Le this compound peut trouver une utilité dans l’industrie des arômes et des parfums en raison de ses propriétés aromatiques. En incorporant du deutérium dans la molécule, il peut servir de composé marqué par un isotope stable pour suivre et étudier les mécanismes de libération des arômes. Les chercheurs peuvent explorer son impact sur la perception sensorielle et la stabilité des arômes dans les produits alimentaires .

Recherche pharmacologique

Bien que des informations limitées existent spécifiquement sur le this compound, sa similarité structurale avec la nicotinamide suggère des applications pharmacologiques potentielles. La nicotinamide est impliquée dans le métabolisme énergétique cellulaire, la réparation de l’ADN et la régulation redox. Les chercheurs peuvent enquêter pour savoir si le this compound partage des propriétés similaires ou présente des effets uniques dans les systèmes cellulaires .

Études de vasodilatation

Le this compound, comme son homologue non deutéré, est connu pour ses effets vasodilatateurs. Les chercheurs l’ont utilisé comme outil pour étudier la régulation du flux sanguin, en particulier dans la microcirculation cutanée. Sa capacité à induire une vasodilatation localisée le rend pertinent en dermatologie et dans la recherche sur la cicatrisation des plaies .

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl Nicotinate-d4, a derivative of nicotinic acid, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits and are involved in a range of physiological and pathological functions, making them important therapeutic targets .

Mode of Action

This action is strictly locally-acting due to its short half-life . The compound is also believed to enhance local blood flow at the site of application through peripheral vasodilation .

Biochemical Pathways

Ethyl Nicotinate-d4 is involved in the nicotine catabolism pathway . In this pathway, nicotine is catabolized into fumaric acid via several steps, which then enters the TCA cycle . This process involves several core enzymes responsible for the catalytic process .

Pharmacokinetics

It is known that the compound has a molecular weight of 15519 , which may influence its bioavailability

Result of Action

It is known that the compound’s action results in peripheral vasodilation, enhancing local blood flow at the site of application . This can have various therapeutic effects, such as relieving muscle and joint pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Nicotinate-d4. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which may subsequently influence the action of Ethyl Nicotinate-d4

Analyse Biochimique

Biochemical Properties

Ethyl Nicotinate-d4 plays a significant role in biochemical reactions, particularly in the context of nicotinic acid metabolism. It interacts with several enzymes and proteins, including nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase. These interactions are crucial for the conversion of nicotinic acid to nicotinamide adenine dinucleotide, a vital coenzyme in cellular metabolism. Ethyl Nicotinate-d4’s stable isotope labeling allows researchers to trace these interactions and understand the dynamics of nicotinic acid metabolism .

Cellular Effects

Ethyl Nicotinate-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in nicotinic acid metabolism and energy production. Additionally, Ethyl Nicotinate-d4 can modulate cell signaling pathways related to nicotinic acid receptors, impacting cellular responses to metabolic stress and inflammation. These effects are crucial for understanding the broader implications of nicotinic acid derivatives in cellular function .

Molecular Mechanism

The molecular mechanism of Ethyl Nicotinate-d4 involves its interaction with nicotinate phosphoribosyltransferase, which catalyzes the first step in the conversion of nicotinic acid to nicotinamide adenine dinucleotide. This interaction is facilitated by the binding of Ethyl Nicotinate-d4 to the active site of the enzyme, leading to the formation of nicotinate mononucleotide. Additionally, Ethyl Nicotinate-d4 can influence the activity of nicotinamide adenine dinucleotide synthetase, further promoting the synthesis of nicotinamide adenine dinucleotide. These molecular interactions highlight the importance of Ethyl Nicotinate-d4 in regulating nicotinic acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Nicotinate-d4 can change over time due to its stability and degradation. Studies have shown that Ethyl Nicotinate-d4 remains stable under standard laboratory conditions, allowing for long-term experiments. Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to Ethyl Nicotinate-d4 has been observed to influence cellular function, particularly in terms of energy metabolism and gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of Ethyl Nicotinate-d4 vary with different dosages in animal models. At low doses, Ethyl Nicotinate-d4 has been shown to enhance nicotinamide adenine dinucleotide synthesis and improve metabolic function. At high doses, it can lead to toxic effects, including liver damage and metabolic disturbances. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety of Ethyl Nicotinate-d4 in biomedical research .

Metabolic Pathways

Ethyl Nicotinate-d4 is involved in the nicotinate and nicotinamide metabolism pathway. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, facilitating the conversion of nicotinic acid to nicotinamide adenine dinucleotide. This pathway is essential for maintaining cellular energy balance and supporting various metabolic processes. The stable isotope labeling of Ethyl Nicotinate-d4 allows for precise tracking of these metabolic pathways, providing valuable insights into the regulation of nicotinic acid metabolism .

Transport and Distribution

Within cells and tissues, Ethyl Nicotinate-d4 is transported and distributed through specific transporters and binding proteins. It is primarily taken up by cells via nicotinic acid transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria. The distribution of Ethyl Nicotinate-d4 is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in specific cellular regions. Understanding the transport and distribution of Ethyl Nicotinate-d4 is essential for elucidating its role in cellular metabolism and function .

Subcellular Localization

Ethyl Nicotinate-d4 exhibits specific subcellular localization patterns, primarily accumulating in the cytoplasm and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide Ethyl Nicotinate-d4 to these compartments. The subcellular localization of Ethyl Nicotinate-d4 is crucial for its activity and function, as it allows for precise regulation of nicotinic acid metabolism and energy production within specific cellular regions .

Propriétés

IUPAC Name |

ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLVHTDFJBKJLG-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481353 | |

| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66148-16-1 | |

| Record name | Ethyl 3-pyridine-2,4,5,6-d4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)

![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B133853.png)

![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

![[6]-Gingerol](/img/structure/B133885.png)